molecular formula C21H27N5O4 B4524168 2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one

2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one

Cat. No.: B4524168
M. Wt: 413.5 g/mol
InChI Key: LCHTWFVICDMMDX-UHFFFAOYSA-N
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Description

2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one is a complex organic compound that features a piperazine ring, a morpholine ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the morpholine ring and the pyridazinone core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often employing high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and morpholine rings may facilitate binding to these targets, while the pyridazinone core could modulate the compound’s activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole: Known for its high affinity for alpha1-adrenergic receptors.

    2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits promising antibacterial activity.

Uniqueness

What sets 2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one apart is its unique combination of structural features, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4/c1-29-18-4-2-3-17(15-18)23-7-9-25(10-8-23)21(28)16-26-20(27)6-5-19(22-26)24-11-13-30-14-12-24/h2-6,15H,7-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHTWFVICDMMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
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2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
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2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
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2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
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2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
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2-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one

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